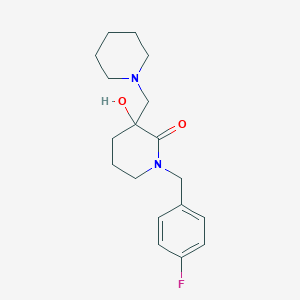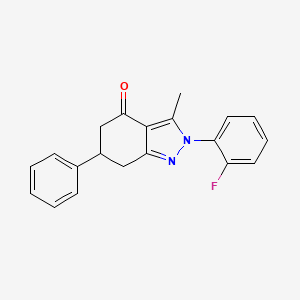![molecular formula C19H21N5O B6129109 1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B6129109.png)
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridine ring, which is further substituted with an oxadiazole ring bearing a methylphenyl group
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have been found to interfere with bacterial cell division .
Biochemical Pathways
Related compounds have been found to interfere with the electron transport chain, leading to cell death and the buildup of free radicals .
Result of Action
Related compounds have been found to cause cell death and the buildup of free radicals .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can have significant effects on neuronal function. Additionally, the compound interacts with dopamine transporters, affecting dopamine reuptake and influencing synaptic transmission .
Cellular Effects
1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine has profound effects on various cell types and cellular processes. In neuronal cells, it induces oxidative stress and mitochondrial dysfunction, leading to cell death . The compound also affects cell signaling pathways, particularly those involving dopamine, and can alter gene expression related to oxidative stress and apoptosis . In non-neuronal cells, it may influence cellular metabolism and energy production by affecting mitochondrial function .
Molecular Mechanism
At the molecular level, 1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine exerts its effects primarily through the inhibition of MAO-B and interaction with dopamine transporters . The inhibition of MAO-B prevents the breakdown of dopamine, leading to increased dopamine levels. The compound also binds to dopamine transporters, inhibiting dopamine reuptake and prolonging its action in the synaptic cleft . These interactions result in altered neurotransmission and can lead to neurotoxicity through oxidative stress and mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to the compound in in vitro studies has shown progressive mitochondrial damage and increased oxidative stress in neuronal cells . In in vivo studies, prolonged administration leads to cumulative neurotoxic effects, including motor deficits and neuronal loss .
Dosage Effects in Animal Models
The effects of 1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine vary with dosage in animal models. At low doses, the compound may have minimal effects on behavior and neuronal function . At higher doses, it induces significant neurotoxicity, characterized by motor deficits, neuronal loss, and increased oxidative stress . Toxic effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine is metabolized primarily in the liver, where it undergoes oxidative metabolism . The compound is converted to various metabolites, some of which retain biological activity . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound . The metabolites can further interact with cellular components, contributing to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, 1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, where it can accumulate and exert local effects . Transporters such as the dopamine transporter play a role in its cellular uptake and distribution .
Subcellular Localization
1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine localizes primarily to the mitochondria within cells . This localization is critical for its effects on mitochondrial function and oxidative stress . The compound may also localize to other subcellular compartments, such as the cytoplasm and nucleus, where it can influence various cellular processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular locations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution on the Pyridine Ring: The oxadiazole derivative is then reacted with a halogenated pyridine under basic conditions to form the substituted pyridine.
Formation of the Piperazine Ring: The final step involves the reaction of the substituted pyridine with a piperazine derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity against certain diseases.
Biology: It is used in biological studies to understand its interaction with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine: can be compared with other piperazine derivatives and oxadiazole-containing compounds.
Similar Compounds: 1-Methyl-4-phenylpiperazine, 1-Methyl-4-{3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-3-4-7-15(14)17-21-19(25-22-17)16-8-5-9-20-18(16)24-12-10-23(2)11-13-24/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNMQOZKFMUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)

![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![methyl (5Z)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B6129065.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)

![N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6129101.png)
![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)
![2-phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6129117.png)
![ethyl 4-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6129128.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6129132.png)
